Einecs 302-844-8
Description
Einecs 302-844-8 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory framework established to catalog chemicals marketed in the EU before September 1981. Researchers seeking precise details on this compound should consult authoritative databases like the European Chemicals Agency (ECHA) or peer-reviewed literature, which provide chemical properties, synthesis pathways, and safety profiles .
Properties
CAS No. |
94134-75-5 |
|---|---|
Molecular Formula |
C23H29NO6 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-(2,5-dimethylpyrrolidin-1-yl)propyl 2-hydroxybenzoate;2-hydroxybenzoic acid |
InChI |
InChI=1S/C16H23NO3.C7H6O3/c1-12-8-9-13(2)17(12)10-5-11-20-16(19)14-6-3-4-7-15(14)18;8-6-4-2-1-3-5(6)7(9)10/h3-4,6-7,12-13,18H,5,8-11H2,1-2H3;1-4,8H,(H,9,10) |
InChI Key |
DWXRUZDBZCCIRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(N1CCCOC(=O)C2=CC=CC=C2O)C.C1=CC=C(C(=C1)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Einecs 302-844-8 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve a series of chemical reactions, including condensation, hydrolysis, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of the final product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors, automated systems, and stringent quality control measures. The industrial production methods are designed to be cost-effective while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions: Einecs 302-844-8 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different fields.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Einecs 302-844-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, it could be explored for its potential therapeutic properties. Additionally, in industry, this compound is utilized in the production of various commercial products, including pharmaceuticals, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism of action of Einecs 302-844-8 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarity
Similar compounds are identified using computational methods like the Tanimoto index , which measures structural overlap via PubChem 2D fingerprints. A threshold of ≥70% similarity is commonly used to define analogs . For example:
- Einecs 262-941-9 , Einecs 262-943-1 , and Einecs 262-944-2 (hypothetical analogs) may share functional groups (e.g., hydroxyl or carbonyl) with Einecs 302-844-8 but differ in side chains or stereochemistry, leading to variations in reactivity and stability .
Property Comparison
Key properties for comparison include solubility, boiling/melting points, and toxicity. Below is a hypothetical data table based on typical EINECS compound analysis:
| Property | This compound | Einecs 262-941-9 | Einecs 262-943-1 |
|---|---|---|---|
| Molecular Weight (g/mol) | 180.2 (hypothetical) | 165.3 | 192.4 |
| Solubility in Water (mg/L) | 250 | 450 | 120 |
| Boiling Point (°C) | 205 | 190 | 220 |
| Acute Toxicity (LD50, rat) | 980 mg/kg | 1200 mg/kg | 800 mg/kg |
Note: Values are illustrative; actual data require direct database access.
Toxicological and Environmental Profiles
Machine learning models like Read-Across Structure Activity Relationships (RASAR) enable toxicity predictions by linking unlabeled EINECS compounds (e.g., this compound) to labeled analogs. For instance, a labeled compound with 75% structural similarity could predict this compound’s ecotoxicity or carcinogenicity, reducing the need for extensive lab testing .
Challenges in Comparative Analysis
Q & A
Q. What are the primary experimental methods for confirming the structural identity and purity of Einecs 302-844-8?
Q. How should researchers design experiments to optimize the synthesis of this compound under laboratory conditions?
Begin with a factorial design to test variables (temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions. Document failed attempts (e.g., side products from excessive heating) in supplementary materials. For reproducibility, include step-by-step procedures with hazard assessments (e.g., exothermic reactions) and raw yield data .
Example optimization table:
| Variable | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature | 60–120°C | 80°C | 82 |
| Catalyst | 1–5 mol% | 3 mol% | 85 |
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?
Contradictions often arise from unaccounted variables (e.g., trace moisture in solvents or ligand decomposition). Perform controlled replicate studies under inert atmospheres, and characterize intermediates via in-situ spectroscopy (e.g., UV-Vis kinetics). Compare results with computational models (DFT calculations for reaction pathways) to identify mechanistic discrepancies. Publish full datasets, including outliers, to support meta-analyses .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in toxicological studies of this compound?
Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Apply ANOVA for inter-group comparisons and Kaplan-Meier survival analysis for longitudinal data. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. For high-dimensional data (omics), apply false discovery rate (FDR) corrections. Open-source tools like R/Bioconductor ensure transparency .
Example statistical workflow:
- Raw data normalization : Log-transform skewed distributions.
- Model selection : AIC/BIC criteria to compare logistic vs. probit fits.
- Uncertainty quantification : Bootstrap 95% confidence intervals.
Q. How can researchers address reproducibility challenges in catalytic applications of this compound?
Reproducibility issues often stem from undefined active sites or batch-dependent catalyst preparation. Implement stringent material characterization (BET surface area, TEM for nanoparticle size). Use standardized activity metrics (e.g., turnover frequency, TOF) and report substrate-to-catalyst ratios. Share catalyst synthesis protocols via open repositories like Zenodo .
Methodological Guidance
Q. What ethical considerations are critical when designing in vivo studies involving this compound?
Adhere to the 3Rs principle (Replacement, Reduction, Refinement). Justify sample sizes via power analysis to minimize animal use. Include negative controls (vehicle-only groups) and blinding protocols to reduce bias. Document ethical approvals (IACUC/IRB numbers) and data anonymization methods in supplementary materials .
Q. How should researchers structure a literature review to identify knowledge gaps in this compound’s environmental fate?
Use systematic review frameworks (PRISMA) with search strings combining "this compound" AND ("degradation pathways" OR "bioaccumulation"). Screen studies for quality via QUADAS-2 criteria. Map data geographically and temporally to highlight understudied regions (e.g., tropical ecosystems). Cite conflicting findings (e.g., half-life variations in soil vs. aquatic systems) .
Data Management and Reporting
Q. What metadata standards are essential for sharing spectral data on this compound?
Follow FAIR principles:
Q. How to reconcile discrepancies between computational predictions and experimental results for this compound’s thermodynamic properties?
Perform sensitivity analyses on force fields (e.g., GAFF vs. OPLS) and basis sets (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ). Validate with experimental DSC (ΔHfusion) and vapor pressure measurements. Publish raw simulation trajectories and convergence criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
